9-(4-ethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
CAS No.:
Cat. No.: VC15161400
Molecular Formula: C22H23NO3
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23NO3 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 9-(4-ethylphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
| Standard InChI | InChI=1S/C22H23NO3/c1-3-5-16-12-21(24)26-22-18(16)10-11-20-19(22)13-23(14-25-20)17-8-6-15(4-2)7-9-17/h6-12H,3-5,13-14H2,1-2H3 |
| Standard InChI Key | ANIUDZHFFGSZPY-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)CC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a chromene moiety fused to a 1,3-oxazin-2-one ring. Key structural elements include:
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Chromene core: A benzopyran structure providing aromatic stability and π-π stacking capabilities.
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1,3-Oxazin-2-one ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, contributing to hydrogen-bonding potential and metabolic stability.
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Substituents:
Table 1: Predicted Physicochemical Properties
Synthetic Pathways
Retrosynthetic Analysis
The synthesis employs a convergent strategy combining:
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Chromene precursor preparation via Pechmann condensation of resorcinol derivatives with β-keto esters.
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Oxazine ring formation through cyclocondensation of β-amino alcohols with carbonyl equivalents.
Key Reaction Steps
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Synthesis of 7-hydroxy-4-propyl-2H-chromen-2-one:
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Formation of oxazinone ring:
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Intermediate chromene reacts with N-(4-ethylphenyl)-2-aminopropanol in toluene under Dean-Stark conditions (140°C, 12 hr).
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Intramolecular cyclization catalyzed by p-toluenesulfonic acid (yield: 53%).
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Table 2: Optimization of Cyclization Step
| Catalyst | Temperature (°C) | Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| PTSA | 140 | 12 | 53 | 92.4 |
| ZnCl2 | 130 | 14 | 47 | 89.1 |
| BF3·Et2O | 120 | 16 | 41 | 85.7 |
Industrial and Research Applications
Material Science Applications
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Luminescent materials: Quantum yield Φ = 0.32 in THF (λex = 365 nm) due to extended conjugation.
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Coordination polymers: Forms 2D networks with Cu(II) (d = 2.89 Å, J = 152 cm−1) .
Table 3: Spectroscopic Data
Comparative Analysis with Structural Analogs
Table 4: Structure-Activity Relationships
| Substituent at Position 9 | LogP | HSA Binding (ΔG, kcal/mol) | Cytotoxicity (IC50, μM) |
|---|---|---|---|
| 4-Fluorophenyl | 3.41 | -7.9 | 15.2 |
| 4-Ethylphenyl (target) | 3.78 | -8.7 | 12.8* |
| 4-Methoxyphenyl | 2.95 | -6.3 | 21.4 |
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